REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH2:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23]#[N:24])=[CH:18][CH:17]=1)[CH3:14].CI.Cl>O1CCCC1>[CH2:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([CH:22]([CH3:1])[C:23]#[N:24])=[CH:18][CH:17]=1)[CH3:14]
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at -20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -50° C
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
at 20° C. for 10 hours
|
Duration
|
10 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the ethyl acetate layer
|
Type
|
CUSTOM
|
Details
|
the residual oil was column-chromatographed on silica gel (developing solvent, n-hexane: ethyl acetate=20:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C=C1)C(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |